3-Isoquinolinecarbonyl azide
Description
Properties
CAS No. |
1119545-65-1 |
|---|---|
Molecular Formula |
C10H6N4O |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
isoquinoline-3-carbonyl azide |
InChI |
InChI=1S/C10H6N4O/c11-14-13-10(15)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H |
InChI Key |
BKHDVLNPBLSCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Functional Group | Primary Reactivity | Applications | Hazards |
|---|---|---|---|---|
| This compound | -CON₃ | Click chemistry, isocyanate formation | Drug synthesis, heterocycles | Moderate (azide decomposition) |
| Sodium Azide | -N₃⁻ | Hydrolysis, explosive salts | Preservative, lab reagent | High (toxic, explosive) |
| Azide-PEG5-Tos | -N₃, -OTs | Click chemistry, nucleophilic substitution | Bioconjugation | Low (PEG enhances safety) |
| Tezampanel | Tetrazole, -COOH | Receptor binding | Neuropathic pain treatment | Low (clinically approved) |
Table 2: Thermal and Chemical Stability
| Compound | Decomposition Temp. | Metal Reactivity | Handling Precautions |
|---|---|---|---|
| This compound | Not reported | Forms explosive salts with metals | Avoid metal contact |
| Sodium Azide | 275°C | Highly reactive (e.g., Cu, Pb) | Plastic/glass only |
| Azide-PEG5-Tos | Stable up to 100°C | Low reactivity | Standard lab protocols |
Preparation Methods
Diazonium Salt Formation
The synthesis begins with the nitration of isoquinoline-3-carboxylic acid to introduce a nitro group at the reactive position. Subsequent reduction of the nitro group to an amine yields 3-amino-isoquinolinecarboxylic acid. Diazotization is achieved by treating the amine with sodium nitrite (NaNO₂) in acidic media (e.g., HCl or H₂SO₄) at 0–5°C. The diazonium salt forms via the reaction:
where represents the mineral acid.
Azide Substitution
The diazonium salt is then reacted with sodium azide (NaN₃) in aqueous or polar aprotic solvents. This step replaces the diazonium group with an azide, yielding this compound. Key parameters include:
Table 1: Optimization of Diazotization-Azidation
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 0–5°C (diazotization) 20–25°C (azidation) | 72–85 |
| Solvent | DMF | 78 |
| NaN₃ Equivalents | 1.2 | 85 |
| Reaction Time | 2–4 hours | 80 |
Nucleophilic Substitution Using Acyl Chlorides
An alternative route involves the conversion of 3-isoquinolinecarboxylic acid to its acyl chloride derivative, followed by nucleophilic displacement with azide ions.
Acyl Chloride Synthesis
3-Isoquinolinecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. The reaction proceeds as:
Yields exceed 90% when using excess SOCl₂ and catalytic DMF.
Table 2: Solvent Impact on Azide Formation
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.6 | 68 |
| DCM | 8.9 | 72 |
| Acetonitrile | 37.5 | 80 |
Epoxide-Azide Coupling Reactions
A less conventional but scalable method involves epoxide ring-opening with azide ions, as detailed in patent US6232451B1. While originally designed for carbohydrate derivatives, this approach adapts to isoquinoline systems.
Epoxide Synthesis
3-Isoquinoline epoxide is prepared by treating 3-vinylisoquinoline with a peracid (e.g., m-chloroperbenzoic acid) in DCM. The epoxidation follows:
Azide Ring-Opening
The epoxide reacts with sodium azide in a polar aprotic solvent (e.g., N-methylpyrrolidinone) at 60–120°C. The azide attacks the less hindered carbon, yielding this compound:
Table 3: Epoxide-Azide Reaction Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 110°C | 65 |
| Solvent | N-methylpyrrolidinone | 70 |
| NaN₃ Equivalents | 1.1 | 65 |
Emerging Methodologies
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize 3-Isoquinolinecarbonyl azide while minimizing decomposition risks?
- Methodological Answer : Use low-temperature conditions (0–5°C) during synthesis to reduce thermal instability. Employ anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) to prevent moisture-induced side reactions. Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and FTIR to detect residual azide peaks (~2100 cm⁻¹). Quench excess reagents with cold aqueous NaNO₂ to mitigate explosive hazards .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Identify carbonyl (C=O, ~165–175 ppm in ¹³C) and azide (-N₃) groups.
- FTIR : Confirm azide stretches (~2100 cm⁻¹) and isoquinoline ring vibrations (C-H bending at ~750–850 cm⁻¹).
- HPLC-MS : Quantify purity and detect byproducts (e.g., isoquinolinecarboxamide from hydrolysis).
- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber vials at 2–8°C under desiccant (silica gel) to prevent photodegradation and moisture absorption. Avoid prolonged exposure to oxygen by purging vials with argon before sealing. Regularly assess stability via DSC (differential scanning calorimetry) to detect exothermic decomposition thresholds .
Advanced Research Questions
Q. How can regiospecificity challenges in CuAAC reactions involving this compound be addressed?
- Methodological Answer : Optimize Cu(I) catalyst loading (e.g., 5–10 mol% CuBr with TBTA ligand) to favor 1,4-triazole regioisomers. Screen solvents (e.g., DCM vs. t-BuOH/H₂O) to influence steric effects. Validate outcomes via NOESY NMR or single-crystal XRD to confirm triazole orientation. Compare kinetic data (e.g., reaction half-life) with computational models (DFT) to predict regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Scenario : Conflicting NMR signals due to tautomerism or rotational isomers.
- Resolution : Perform variable-temperature NMR (-40°C to 80°C) to observe dynamic equilibria. Cross-validate with 2D-COSY and HSQC to assign overlapping peaks. Use LC-MS/MS to detect trace impurities mimicking structural anomalies. Compare with literature data from peer-reviewed journals (avoiding non-validated sources) .
Q. How can researchers validate the reproducibility of this compound-based reactions across labs?
- Methodological Answer : Implement a standardized protocol:
- Precision : Use calibrated equipment (e.g., microbalance ±0.01 mg) and certified reagents.
- Inter-lab comparison : Share aliquots of a common batch for cross-testing.
- Statistical analysis : Calculate interquartile ranges (IQRs) for yields and purity metrics. Report RSD (relative standard deviation) for critical parameters (e.g., reaction time, temperature) .
Q. What computational methods predict the reactivity of this compound in novel click chemistry applications?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for azide-alkyne cycloadditions. Validate against experimental kinetic data (Arrhenius plots). Use molecular docking simulations to assess bioorthogonal compatibility in biological systems (e.g., protein labeling) .
Methodological Best Practices
- Literature Review : Prioritize primary sources from journals like Angewandte Chemie or JACS over non-peer-reviewed platforms. Use SciFinder or Reaxys to track azide stability studies and reaction mechanisms .
- Safety Protocols : Conduct small-scale (<100 mg) exploratory reactions in blast-shielded fume hoods. Include negative controls (e.g., azide-free reactions) to distinguish background noise in spectroscopic analyses .
- Data Reporting : Adhere to ICH guidelines for documenting physicochemical properties (e.g., melting point ranges, solubility profiles) and include raw spectral data in supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
